6-(5-chloropyridin-2-yl)-7H-pyrrolo[3,4-b]pyrazin-5-one
Descripción general
Descripción
Métodos De Preparación
The synthesis of RP 48497 involves several key steps, including reduction, chlorination, and recyclization . The process begins with the reduction of a key intermediate, 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one, followed by chlorination and recyclization to form the final product . The structure of RP 48497 is confirmed through 1H-NMR and MS data . These steps are crucial for maintaining the quality control of eszopiclone during its industrial production .
Análisis De Reacciones Químicas
RP 48497 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include reducing agents, chlorinating agents, and various solvents . The major products formed from these reactions are typically intermediates that are further processed to ensure the purity and stability of the final compound .
Aplicaciones Científicas De Investigación
RP 48497 is primarily used in the field of pharmaceutical research, particularly in the quality control of eszopiclone . Its presence and concentration are monitored to ensure the safety and efficacy of eszopiclone as a sedative-hypnotic medication . Additionally, the compound’s synthesis and degradation pathways are studied to understand its stability and potential impacts on the final pharmaceutical product .
Mecanismo De Acción
As a photodegradation product, RP 48497 does not have a direct mechanism of action like eszopiclone . its formation and presence are indicative of the stability and quality of eszopiclone under various storage conditions . The compound’s formation is primarily influenced by exposure to bright light, which causes the degradation of eszopiclone .
Comparación Con Compuestos Similares
RP 48497 is compared with other impurities of eszopiclone, such as eszopiclone-N-oxide (RP 29753) and N-desmethyleszopiclone (RP 32273) . These compounds are formed through different pathways, including oxidation and demethylation . RP 48497 is unique in that it is a non-chiral photodegradation product, whereas the other impurities are formed through metabolic processes . This uniqueness highlights the importance of monitoring RP 48497 to ensure the stability and quality of eszopiclone .
Actividad Biológica
6-(5-Chloropyridin-2-yl)-7H-pyrrolo[3,4-b]pyrazin-5-one, also known as a derivative of pyrrolo-pyrazine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chlorinated pyridine moiety and a pyrrolo-pyrazine core. Understanding its biological activity is crucial for exploring its applications in drug development.
Molecular Characteristics
- Molecular Formula : C11H7ClN4O2
- Molecular Weight : 262.65 g/mol
- CAS Number : 43200-81-3
- IUPAC Name : 6-(5-chloropyridin-2-yl)-7-hydroxy-7H-pyrrolo[3,4-b]pyrazin-5-one
Antitumor Activity
Recent studies have highlighted the antitumor potential of various pyrazole derivatives, including those structurally related to this compound. Research indicates that compounds featuring similar structural motifs exhibit significant inhibitory effects against cancer cell lines. For instance, a related study demonstrated that pyrazole derivatives effectively inhibited BRAF(V600E) and EGFR, which are critical targets in cancer therapy .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been extensively documented. A study focusing on various synthesized pyrazoles reported notable antifungal and antibacterial activities. Compounds with halogen substitutions, such as chlorine in this compound, tend to enhance these properties due to increased lipophilicity and interaction with microbial membranes .
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Inhibitors targeting DHODH have emerged as promising candidates in treating autoimmune diseases and certain cancers. The structure of this compound suggests potential inhibitory activity against DHODH, similar to other compounds in its class that have demonstrated efficacy in inhibiting viral replication and cellular growth through this mechanism .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Structural Feature | Effect on Activity |
---|---|
Chlorine Substitution | Enhances lipophilicity and antimicrobial activity |
Pyrrolo-Pyrazine Core | Contributes to antitumor properties through enzyme inhibition |
Hydroxy Group | Potentially increases solubility and bioavailability |
Case Studies
- Antitumor Efficacy : A study investigated the cytotoxic effects of various pyrazole derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with chlorine substitutions showed enhanced cytotoxicity compared to their unsubstituted counterparts. The combination of these compounds with doxorubicin exhibited a synergistic effect, suggesting their potential as adjunct therapies in breast cancer treatment .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of pyrazole derivatives against a range of bacterial strains. The findings revealed that compounds similar to this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, underscoring their potential as new antimicrobial agents .
Propiedades
IUPAC Name |
6-(5-chloropyridin-2-yl)-7H-pyrrolo[3,4-b]pyrazin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O/c12-7-1-2-9(15-5-7)16-6-8-10(11(16)17)14-4-3-13-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMNDASTKOEZHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CN=C2C(=O)N1C3=NC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164123 | |
Record name | RP-48497 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148891-53-6 | |
Record name | RP-48497 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148891536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RP-48497 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(5-chloropyridin-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RP-48497 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IHV56HP9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is RP 48497 and how is it formed?
A1: RP 48497 is a photodegradation product of the non-benzodiazepine sedative-hypnotic drug, eszopiclone. This means it is formed when eszopiclone is exposed to and chemically altered by light [].
Q2: Why is understanding the synthesis of RP 48497 important?
A2: The synthesis of RP 48497 is important for quality control in the manufacturing of eszopiclone. By understanding how this impurity forms, researchers and manufacturers can better control the production process and ensure the purity of the final drug product [].
Q3: What analytical techniques were used to characterize RP 48497?
A3: The research paper primarily used ¹H-NMR and MS data to confirm the structure of the synthesized RP 48497 [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.